![molecular formula C12H12N2O2S2 B2402050 (3-(Thiazol-2-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone CAS No. 2199910-97-7](/img/structure/B2402050.png)
(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone
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Overview
Description
Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Thiazole is a similar heterocyclic compound, and when these two are combined with other groups, they can form complex structures with potential biological activity.
Synthesis Analysis
The synthesis of compounds containing pyrrolidine and thiazole usually involves ring construction from different cyclic or acyclic precursors . The exact synthesis process for “(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone” would depend on the specific reactions and conditions used.Molecular Structure Analysis
The molecular structure of a compound like this would be determined by the arrangement and bonding of its atoms. Pyrrolidine has a saturated five-membered ring with one nitrogen atom , while thiazole has a five-membered ring with one nitrogen atom and one sulfur atom .Chemical Reactions Analysis
The chemical reactions involving a compound like this would depend on its exact structure and the conditions under which the reactions take place. Pyrrolidine and thiazole derivatives can participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Pyrrolidine is a colorless liquid at room temperature , while thiazole is a colorless or pale yellow liquid .Scientific Research Applications
Structural Characterization and Chemical Behavior
Research into isomorphous structures, such as those involving methyl- and chloro-substituted small heterocyclic analogues, demonstrates the significance of structural characterization. These studies reveal the complexities of molecular structures and their extensive disorder, which can impact the detection of isomorphism during data-mining procedures. This knowledge is vital for understanding the chemical behavior and potential applications of similar compounds in material science and synthetic chemistry (Rajni Swamy et al., 2013).
Synthesis and Antimicrobial Applications
The synthesis and characterization of new organotin(IV) complexes derived from similar heterocyclic compounds demonstrate their potential as antimicrobial agents. These studies highlight the ability of these compounds to act as tridentate ligands, coordinating with organotin(IV) atoms through various functional groups. The resulting organotin(IV) complexes exhibit significant antibacterial activities, suggesting their potential as drug candidates (Singh et al., 2016).
Optical Properties and Material Applications
Research into the optical properties of related compounds, such as 1,3-diarylated imidazo[1,5-a]pyridine derivatives, illustrates their potential application in the development of luminescent materials. These studies explore how different chemical structures influence absorption and fluorescence spectra, demonstrating the ability to tune quantum yields and achieve remarkable Stokes' shifts. Such findings are crucial for the rational design of fluorescent materials and low-cost luminescent materials (Volpi et al., 2017).
Antitumor and Cytotoxic Agents
Thienopyridine and benzofuran derivatives have been explored for their antitumor properties, revealing the potential of structurally related compounds as cytotoxic agents selective against tumorigenic cell lines. These findings underscore the importance of molecular structure in determining biological activity and open avenues for developing new anticancer drugs (Hayakawa et al., 2004).
Mechanism of Action
Target of Action
Compounds containing similar structures such as thiazole and indole derivatives have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have demonstrated inhibitory activity against influenza A .
Biochemical Pathways
For example, indole derivatives have been associated with a broad spectrum of biological activities, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been shown to follow lipinski’s rule in molecular prediction studies , which suggests good bioavailability.
Result of Action
Related compounds have shown a range of biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Future Directions
properties
IUPAC Name |
[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c15-11(9-2-5-17-8-9)14-4-1-10(7-14)16-12-13-3-6-18-12/h2-3,5-6,8,10H,1,4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNDJLFFIWANQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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